3-[3-[(4,5-Dichloroimidazol-1-yl)methyl]phenyl]-5-[2-(1-phenylcyclohexyl)ethyl]-1,2,4-oxadiazole
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Overview
Description
The compound referred to as “US9187437, 24” is a substituted oxadiazole compound. This compound is part of a class of chemicals known for their diverse biological activities and potential therapeutic applications. The specific compound is associated with the patent US9187437B2, which describes various substituted oxadiazole compounds and their uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of substituted oxadiazole compounds typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Substituted oxadiazole compounds can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert oxadiazoles to their corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxadiazole N-oxides, substituted oxadiazoles with various functional groups, and amines derived from the reduction of oxadiazoles .
Scientific Research Applications
Substituted oxadiazole compounds have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of substituted oxadiazole compounds often involves their interaction with specific molecular targets, such as enzymes or receptors. For example, some oxadiazole compounds act as agonists or antagonists of sphingosine-1-phosphate receptors, which play a role in cell proliferation and apoptosis . The binding of these compounds to their targets can modulate various signaling pathways, leading to their observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Other Oxadiazoles: Compounds with similar structures but different substituents on the oxadiazole ring.
Thiadiazoles: Compounds with a sulfur atom replacing the oxygen in the oxadiazole ring.
Triazoles: Compounds with a nitrogen atom replacing the oxygen in the oxadiazole ring.
Uniqueness
The uniqueness of the compound “US9187437, 24” lies in its specific substitution pattern on the oxadiazole ring, which imparts distinct biological activities and therapeutic potential. The precise arrangement of substituents can significantly influence the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C26H26Cl2N4O |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
3-[3-[(4,5-dichloroimidazol-1-yl)methyl]phenyl]-5-[2-(1-phenylcyclohexyl)ethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H26Cl2N4O/c27-23-24(28)32(18-29-23)17-19-8-7-9-20(16-19)25-30-22(33-31-25)12-15-26(13-5-2-6-14-26)21-10-3-1-4-11-21/h1,3-4,7-11,16,18H,2,5-6,12-15,17H2 |
InChI Key |
TVHRMMKSOSXQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCC2=NC(=NO2)C3=CC=CC(=C3)CN4C=NC(=C4Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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